cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate)
Overview
Description
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is a cholesteryl ester, a type of sterol lipid molecule. It is composed of a cholestane moiety esterified with eicosadienoic acid. This compound is practically insoluble in water and is considered basic . Cholesteryl esters are significant in biological systems, particularly in the storage and transport of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) typically involves the esterification of cholesterol with eicosadienoic acid. This reaction can be catalyzed by acid or base catalysts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, ketones, and aldehydes.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in cholesterol metabolism and transport.
Medicine: Explored for its potential in drug delivery systems due to its lipid nature.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) involves its interaction with lipid membranes and enzymes involved in cholesterol metabolism. It can be hydrolyzed by esterases to release cholesterol and eicosadienoic acid, which then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl arachidonate
Uniqueness
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is unique due to its specific fatty acid component, eicosadienoic acid, which has distinct biological properties compared to other fatty acids. This uniqueness makes it valuable for studying specific aspects of lipid metabolism and function .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z)-icosa-11,14-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-AKLGJIFXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190452 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77715-45-8 | |
Record name | Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77715-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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